molecular formula C7H5KO4 B14631132 Potassium 2,5-dihydroxybenzoate CAS No. 52843-95-5

Potassium 2,5-dihydroxybenzoate

Cat. No.: B14631132
CAS No.: 52843-95-5
M. Wt: 192.21 g/mol
InChI Key: ZDOKIPOTCQFAQL-UHFFFAOYSA-M
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Description

Potassium 2,5-dihydroxybenzoate is the potassium salt of 2,5-dihydroxybenzoic acid (gentisic acid), a natural metabolite found in various biological systems. This compound is of significant interest in pharmaceutical and life science research due to its role as a key derivative and potential precursor in metabolic studies. Researchers value this salt for its enhanced solubility properties compared to the parent acid, facilitating its use in aqueous experimental conditions. As a research chemical, it is utilized in the synthesis of more complex organic molecules and serves as a standard in analytical methods such as high-performance liquid chromatography (HPLC). Its structure, featuring both phenolic and carboxylic acid functional groups, makes it a versatile candidate for studies in antioxidant activity and chelation chemistry. All chemical properties, including molecular weight, melting point, and solubility, should be verified against the product's Certificate of Analysis prior to use. This compound is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

52843-95-5

Molecular Formula

C7H5KO4

Molecular Weight

192.21 g/mol

IUPAC Name

potassium;2,5-dihydroxybenzoate

InChI

InChI=1S/C7H6O4.K/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,8-9H,(H,10,11);/q;+1/p-1

InChI Key

ZDOKIPOTCQFAQL-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)[O-])O.[K+]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2,5 Dihydroxybenzoate Compounds

Direct Synthesis Routes to Potassium 2,5-Dihydroxybenzoate (B8804636)

The direct synthesis of potassium 2,5-dihydroxybenzoate, also known as potassium gentisate, can be achieved through the carboxylation of hydroquinone (B1673460). This reaction, a variation of the Kolbe-Schmitt reaction, involves treating hydroquinone with potassium bicarbonate under specific conditions of temperature and pressure. wikipedia.orggoogle.com

One documented method involves reacting hydroquinone with potassium bicarbonate in an aqueous medium in the presence of carbon dioxide and an alkali metal sulfide. This reaction is typically carried out at temperatures ranging from 150°C to 180°C and pressures exceeding 200 pounds per square inch, resulting in a good yield of the desired potassium salt. google.com Another approach involves the use of a mixture of sodium and potassium bicarbonates with resorcinol (B1680541) in a solids mixer under a carbon dioxide atmosphere at temperatures between 80°C and 140°C. google.com

Additionally, the synthesis of potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate has been described, which uses the corresponding dihydroxybenzoic acid isomer and potassium hydroxide (B78521). orientjchem.orgorientjchem.org While this synthesis does not directly produce this compound, it demonstrates a method for creating potassium salts of dihydroxybenzoic acid derivatives.

Preparative Chemistry of 2,5-Dihydroxybenzoic Acid and its Derivatives

2,5-Dihydroxybenzoic acid (gentisic acid) is a key intermediate in various chemical syntheses. nih.gov It can be prepared through several methods, with the carboxylation of hydroquinone being a primary route. wikipedia.org This process is an example of the Kolbe-Schmitt reaction. wikipedia.orgwikipedia.org An alternative synthesis involves the Elbs persulfate oxidation of salicylic (B10762653) acid. wikipedia.org

The reactivity of 2,5-dihydroxybenzoic acid allows for the synthesis of a variety of derivatives. For instance, it can be used as a starting material in the total synthesis of landomycin A, an angucycline antibiotic. sigmaaldrich.com Furthermore, 2,5-dihydroxybenzoic acid can be conjugated with gelatin using the enzyme laccase to form a water-soluble polymer with potential applications in drug formulation. nih.gov The synthesis of new gentisic acid derivatives is an active area of research, particularly for applications in cosmetics. google.com

Laccase-catalyzed reactions have also been employed to couple 2,5-dihydroxybenzoic acid derivatives with various antibiotics, creating new hybrid molecules. researchgate.net

Salt Formation and Crystallization Techniques

The formation of this compound involves the reaction of 2,5-dihydroxybenzoic acid with a potassium base, such as potassium hydroxide or potassium bicarbonate. The resulting salt can then be isolated through crystallization.

Studies on the crystallization of related compounds provide insights into the techniques that could be applied. For instance, cocrystals of piroxicam (B610120) and 2,5-dihydroxybenzoic acid have been successfully crystallized from a microfluidic platform via solvent evaporation. rsc.orgillinois.edu Bulk quantities of these cocrystals were also synthesized using a slurry method. rsc.orgillinois.edu

The crystallization of potassium 2,6-dihydroxybenzoate (B8749050) has been studied, revealing a monoclinic crystal structure. tandfonline.comtandfonline.com Similarly, research on potassium glycolate (B3277807) hemihydrate has detailed its crystallization through methods like freeze-drying, evaporation, and liquid phase diffusion. rsc.org These techniques could potentially be adapted for the crystallization of this compound.

The solubility of 2,5-dihydroxybenzoic acid has been noted to be about 1 part in 200 parts of water at 5°C, with much higher solubility in hot water. drugfuture.com This temperature-dependent solubility is a key factor in developing effective crystallization and recrystallization procedures.

Mechanistic Aspects of 2,5-Dihydroxybenzoic Acid Synthesis Reactions

The primary reaction for synthesizing 2,5-dihydroxybenzoic acid is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide. wikipedia.orgbyjus.com In the case of 2,5-dihydroxybenzoic acid synthesis, the starting material is hydroquinone. wikipedia.org The reaction proceeds via the nucleophilic addition of the phenoxide (formed by treating hydroquinone with a base) to carbon dioxide. byjus.com

The mechanism involves the generation of a more reactive phenoxide ion from phenol (B47542) in the presence of a base like sodium hydroxide. byjus.com This phenoxide then undergoes electrophilic substitution with carbon dioxide, a weak electrophile, to primarily form the ortho-hydroxybenzoic acid. byjus.com For di- and trihydric phenols, this carboxylation can occur under more convenient conditions compared to monohydric phenols, which often require high temperatures and pressures. youtube.com

In anaerobic biodegradation pathways, the carboxylation of hydroquinone to gentisate (2,5-dihydroxybenzoate) is catalyzed by an inducible carboxylase enzyme. nih.gov This biological pathway highlights an alternative, enzyme-mediated mechanism for the synthesis of this compound.

The regiochemistry of the Kolbe-Schmitt reaction can be influenced by the choice of alkali metal hydroxide. For instance, using potassium hydroxide can favor the formation of 4-hydroxybenzoic acid. wikipedia.orgbyjus.com

Interactive Data Table: Synthesis of Dihydroxybenzoic Acid Derivatives

Interactive Data Table: Crystallization Parameters of Related Compounds

Advanced Spectroscopic and Structural Characterization of Potassium 2,5 Dihydroxybenzoate and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2,5-dihydroxybenzoic acid, both proton (¹H) and carbon-13 (¹³C) NMR studies are fundamental for confirming its substitution pattern and electronic structure.

Proton NMR (¹H NMR) spectroscopy of 2,5-dihydroxybenzoic acid reveals three distinct signals for the aromatic protons, consistent with its trisubstituted benzene ring structure. The chemical shifts and coupling patterns are highly dependent on the solvent used, which influences the hydrogen bonding and the ionization state of the acidic and phenolic protons.

In deuterium oxide (D₂O), the acidic and phenolic protons exchange with deuterium and are typically not observed. The remaining aromatic protons appear as distinct multiplets. chemicalbook.com In dimethyl sulfoxide-d₆ (DMSO-d₆), the labile protons of the hydroxyl and carboxylic acid groups are observable, often as broad signals. chemicalbook.com

Table 1: ¹H NMR Chemical Shifts (δ) for 2,5-Dihydroxybenzoic Acid

Proton Assignment Chemical Shift (ppm) in D₂O chemicalbook.com Chemical Shift (ppm) in DMSO-d₆ chemicalbook.com
H-3 7.19 7.209
H-4 6.82 6.829
H-6 7.00 6.988

Note: The assignments of H-3, H-4, and H-6 can vary between sources and are based on predicted electronic effects and coupling patterns.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. The spectrum of 2,5-dihydroxybenzoic acid shows seven distinct carbon signals, corresponding to the six carbons of the benzene ring and the single carboxyl carbon. The chemical shifts are indicative of the electronic environment of each carbon atom. The carbons bearing hydroxyl groups (C-2 and C-5) are significantly shifted downfield due to the deshielding effect of the electronegative oxygen atoms. The carboxyl carbon (C-7) appears at the lowest field, which is characteristic of carboxylic acids. nih.gov

Table 2: ¹³C NMR Chemical Shifts (δ) for 2,5-Dihydroxybenzoic Acid in D₂O nih.gov

Carbon Assignment Chemical Shift (ppm)
C-1 113.75
C-2 154.47
C-3 124.67
C-4 ~118 (not explicitly listed in top results)
C-5 148.81
C-6 ~120 (not explicitly listed in top results)

Note: Complete peak assignments may require advanced 2D NMR techniques. The values are sourced from available database information.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are particularly sensitive to the types of functional groups present and their bonding environments, making them invaluable for characterizing potassium 2,5-dihydroxybenzoate (B8804636) and its acid analogue.

The IR spectrum of 2,5-dihydroxybenzoic acid is characterized by strong absorption bands corresponding to its hydroxyl and carbonyl functional groups. chemicalbook.com A very broad band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The O-H stretching vibrations of the phenolic groups also contribute to this region. The C=O stretching of the carboxylic acid group gives rise to a strong, sharp absorption band around 1650-1700 cm⁻¹.

For potassium 2,5-dihydroxybenzoate, the IR spectrum would show significant differences. The broad O-H band of the carboxylic acid would disappear, being replaced by the characteristic asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻), typically found around 1550-1610 cm⁻¹ and 1300-1420 cm⁻¹, respectively. A study on the related compound, potassium 2,6-dihydroxybenzoate (B8749050), notes the appearance of symmetric (νs(COO⁻)) and asymmetric (νas(COO⁻)) carboxylate bands upon salt formation, confirming deprotonation. tandfonline.com Shifts in the C-O stretching and O-H bending vibrations of the phenolic groups may also occur due to changes in hydrogen bonding and coordination to the potassium ion. tandfonline.com

Table 3: Key IR Absorption Bands for 2,5-Dihydroxybenzoic Acid

Vibrational Mode Approximate Wavenumber (cm⁻¹) Description
O-H Stretch (Carboxylic Acid) 2500-3300 Very broad, strong
O-H Stretch (Phenolic) 3200-3600 Broad, contributes to acid O-H band
C=O Stretch (Carboxylic Acid) 1650-1700 Strong, sharp
C=C Stretch (Aromatic) 1450-1600 Multiple bands, medium to sharp

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of 2,5-dihydroxybenzoic acid is expected to show strong bands for the aromatic ring vibrations, particularly the ring breathing modes, which are often weak in the IR spectrum. nih.gov The symmetric C=C stretching vibrations of the benzene ring typically give rise to strong Raman signals. The C=O stretch of the carboxylic acid is also Raman active. For the potassium salt, changes in the Raman spectrum would mirror those seen in the IR, especially concerning the carboxylate group vibrations.

Mass Spectrometry (MS) Techniques and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure through fragmentation analysis. 2,5-Dihydroxybenzoic acid is widely used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, and its own mass spectrometric behavior has been well-studied. nih.govbruker.com

In positive ion mode, the protonated molecule [M+H]⁺ at m/z 155 is a prominent peak. Fragmentation of this ion often proceeds through the loss of water (H₂O) to give a fragment at m/z 137, and/or the loss of carbon monoxide (CO) or formic acid (HCOOH). fu-berlin.de

In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 153 is the base peak. fu-berlin.de This ion can undergo further fragmentation, most commonly through the loss of carbon dioxide (CO₂), resulting in a fragment ion at m/z 109. fu-berlin.de This fragmentation pathway is a characteristic feature of benzoic acid derivatives. Dimer fragments such as [2M-H]⁻ may also be observed. fu-berlin.de The study of these fragmentation patterns provides mechanistic insights into the gas-phase ion chemistry of the molecule. For this compound, mass spectrometry would readily show the presence of the potassium adduct, [M+K]⁺, in positive ion mode.

Table 4: Common Mass Spectrometry Fragments for 2,5-Dihydroxybenzoic Acid

Ion Mode m/z Identity
Positive 155 [M+H]⁺
Positive 137 [M+H-H₂O]⁺
Negative 153 [M-H]⁻

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) Applications as a Matrix

While 2,5-dihydroxybenzoic acid (DHB) is one of the most ubiquitously used matrices in MALDI-MS for a wide array of analytes including peptides, proteins, lipids, and carbohydrates, the specific use of its potassium salt, this compound, is less documented. bruker.comproteochem.com However, research into DHB salts, such as sodium and ammonium salts, provides significant insight into the potential applications and advantages of using a pre-formed salt matrix like this compound.

Studies have shown that using neutral DHB salts as matrices can simplify lipid analysis in MALDI-TOF MS. scribd.com Unlike standard acidic DHB which can induce in-source decay (ISD) and fragmentation of labile molecules, neutral DHB salts can suppress these initial analyte fragmentation pathways. scribd.com This leads to cleaner mass spectra with reduced complexity, facilitating easier interpretation. For instance, the use of sodium DHB (NaDHB) as a matrix has been shown to prevent the initial fragmentation of certain lipids, allowing for the detection of lipid classes that are otherwise difficult to analyze with standard acidic DHB. scribd.com This suggests that this compound could offer similar benefits, potentially reducing fragmentation and enhancing the signal of intact molecular ions for sensitive analytes.

The choice of matrix is crucial as it establishes the ionization environment. nih.gov The application of DHB and its derivatives is extensive, as shown in the table below, and the use of its salts represents a targeted strategy to modulate this environment. The rationale for using a salt like this compound is to provide a pre-existing source of cations to promote specific adduct formation ([M+K]⁺) while maintaining the advantageous UV-absorption properties of the DHB chromophore. nih.gov This can be particularly useful for analytes like carbohydrates and synthetic polymers, which have a high affinity for alkali metal ions and are often detected as sodium or potassium adducts. scientificlabs.co.ukacs.orgmdpi.com

Table 1: Selected Applications of 2,5-Dihydroxybenzoic Acid (DHB) as a MALDI Matrix This table is interactive. Click on the headers to sort.

Analyte Class Specific Examples Reference
Peptides & Proteins Protein digests, peptides < 10 kDa proteochem.com
Lipids Phospholipids, Gangliosides scribd.comnih.gov
Carbohydrates Oligosaccharides, Glycans, Glycopeptides proteochem.commdpi.com
Synthetic Polymers Polyethylene Glycols (PEGs) acs.org

Studies of Ionization and Fragmentation Mechanisms in MALDI-MS

The ionization mechanism in MALDI is a complex process involving laser energy absorption by the matrix, followed by energy transfer to the analyte, leading to desorption and ionization. nih.govnih.gov For DHB, a non-thermal model known as the Coupled Chemical and Physical Dynamics (CPCD) model suggests that laser-induced electronic excited states (excitons) in the matrix are key to primary ion formation. rknochenmuss.ch These excitons can interact in a process called annihilation, which concentrates energy and leads to initial charge separation and the formation of matrix ions. rknochenmuss.ch

When using a DHB salt, such as this compound, the ionization and fragmentation pathways are altered compared to the acidic form. Research on DHB salts demonstrates that they can significantly reduce unwanted fragmentation. scribd.com For example, in the analysis of lipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), standard acidic DHB causes substantial fragmentation, whereas a sodium DHB matrix yields a spectrum dominated by the intact sodiated molecule, [DSPC+Na]⁺. scribd.com This suggests that a potassium DHB matrix would similarly favor the formation of stable [M+K]⁺ ions, minimizing the protonation that often leads to fragmentation of labile functional groups.

The fragmentation of the 2,5-dihydroxybenzoate anion itself has been studied in the context of simulating impact ionization mass spectra of ice grains in space. These studies show that at higher energies, fragmentation of the DHB parent molecule occurs, yielding characteristic fragment ions. fu-berlin.de Key fragmentation pathways for the deprotonated molecule [M-H]⁻ include the loss of water ([M−H−H₂O]⁻), followed by sequential losses of carbon monoxide ([M−H−H₂O−CO]⁻ and [M−H−H₂O−2CO]⁻). fu-berlin.de Understanding these intrinsic fragmentation patterns of the matrix is crucial for distinguishing them from analyte-derived fragments.

The use of a potassium salt matrix would likely favor a charge transfer mechanism where the pre-existing potassium ion is transferred to the analyte molecule. This contrasts with the proton transfer reactions that dominate with acidic matrices. The gas-phase potassium binding free energy for DHB has been determined to be in the range of 90-105 kJ mol⁻¹, indicating a strong affinity that supports the formation of stable potassium adducts. researchgate.net

X-ray Crystallography and Solid-State Structural Elucidation

Single-Crystal X-ray Diffraction Analysis

As of this writing, a single-crystal X-ray diffraction structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly available literature. However, structural data from closely related analogues provide valuable insights into the likely coordination and packing behavior.

An important analogue is potassium 2,6-dihydroxybenzoate, an isomer of the target compound. Its crystal structure reveals a three-dimensional polymeric network. scribd.com The potassium ions are bridged by the 2,6-dihydroxybenzoate ligands, with coordination occurring through the oxygen atoms of both the carboxylate and the hydroxyl groups. In this structure, each phenolic group coordinates to two separate potassium ions while also forming strong, intramolecular hydrogen bonds with the carboxylate oxygen atoms. scribd.com This extensive coordination and hydrogen bonding network defines the solid-state architecture.

Another relevant structure is that of olanzapinium 2,5-dihydroxybenzoate, which contains the same anion of interest. researchgate.net Although the cation is a large organic molecule rather than potassium, the analysis confirms the geometry of the 2,5-dihydroxybenzoate anion and its participation in extensive hydrogen bonding networks.

Based on these analogues, it is highly probable that the crystal structure of this compound would also feature a coordination polymer structure. The potassium ion would likely be coordinated by multiple oxygen atoms from the carboxylate and hydroxyl groups of neighboring anions, leading to a dense, three-dimensional framework stabilized by both ionic K-O interactions and intermolecular hydrogen bonds.

Table 3: Crystallographic Data for Analogue Compound Potassium 2,6-Dihydroxybenzoate

Parameter Value
Chemical Formula C₇H₅KO₄
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 3.847(1)
b (Å) 15.099(5)
c (Å) 13.248(4)
β (°) 98.35(2)
Volume (ų) 760.8(4)
Z 4

Data sourced from Reference scribd.com.

Powder X-ray Diffraction Analysis

Similar to the single-crystal data, a specific, indexed powder X-ray diffraction (PXRD) pattern for this compound is not available in the public domain. PXRD is a fundamental technique for characterizing crystalline solids, providing information on phase purity, crystal structure, and polymorphism.

For related compounds, like 2,5-dihydroxyterephthalic acid (an analogue with a second carboxylic acid group), PXRD has been successfully used to solve and refine its crystal structure from laboratory powder data. researchgate.netnih.gov This demonstrates the power of the technique for materials where suitable single crystals cannot be grown. The PXRD pattern of the parent compound, 2,5-dihydroxybenzoic acid, is also well-characterized and has been used to identify different polymorphic forms. researchgate.net

In a research setting, the PXRD pattern for this compound would be a critical piece of data for confirming the synthesis of the correct crystalline phase. It would serve as a fingerprint for the material, allowing for comparison between different synthesis batches and for monitoring its stability. If single crystals were to become available, the calculated powder pattern from the single-crystal data would serve as the reference standard for all powder samples.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. While no crystal structure exists for this compound, the analysis performed on olanzapinium 2,5-dihydroxybenzoate provides a direct look at the interaction patterns of the 2,5-dihydroxybenzoate anion. researchgate.net

This analysis partitions the crystal space into regions where the electron density of a pro-molecule dominates over the others. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify specific atoms involved in close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions, which are typically hydrogen bonds. nih.gov

Table 4: List of Chemical Compounds

Compound Name
This compound
2,5-Dihydroxybenzoic acid (DHB)
Potassium 2,6-dihydroxybenzoate
Olanzapinium 2,5-dihydroxybenzoate
2,5-dihydroxyterephthalic acid
Sodium 2,5-dihydroxybenzoate
Ammonium 2,5-dihydroxybenzoate
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

Optical and Electronic Properties Investigations

The optical and electronic characteristics of 2,5-dihydroxybenzoic acid (DHBA), the conjugate acid of this compound, have been a subject of detailed scientific inquiry. These studies are crucial for understanding the molecule's interaction with light and its potential applications as a fluorescent probe.

The fluorescence of 2,5-dihydroxybenzoic acid (DHBA) displays a notable sensitivity to the polarity of its surrounding microenvironment. researchgate.net This property allows it to be used as a fluorescent probe to characterize the hydrophobicity and polarity of systems like biopolymer hydrogels. researchgate.net The emission spectrum of DHBA is complex, consisting of three different components: a neutral component, a zwitterion-type component resulting from phototautomerism, and an anionic component. researchgate.net

The spectral behavior of DHBA has been observed to change significantly depending on the solvent. sharadpauri.org In various polar protic, aprotic, and nonpolar solvents, DHBA can exist in monoanionic and neutral forms. researchgate.net Studies have shown that the fluorescence emission generally presents three components with peaks in the ranges of 405–415 nm, 430–450 nm, and 450–470 nm. sharadpauri.org The interplay of zwitterionic and ionic species is key to explaining these observations. sharadpauri.org

The change in fluorescence in response to solvent polarity is demonstrated by the shift in emission peaks. For instance, the emission peak shifts in different solvents, reflecting the local environment's properties. researchgate.net This solvatochromic shift is a fundamental observation for understanding the photophysical properties of the molecule. sharadpauri.org

Below is a data table summarizing the fluorescence emission peaks of 2,5-dihydroxybenzoic acid in various solvents, illustrating its response to different microenvironments.

SolventTypeExcitation Wavelength (nm)Emission Peak (nm)
MethanolPolar Protic332~450
2-PropanolPolar Protic334~445
DimethylformamidePolar Aprotic332~460
AcetonePolar Aprotic337~435
Tetrahydrofuran (THF)Nonpolar336~415
DichloromethaneNonpolar336~410

Data compiled from research on the fluorescent properties of 2,5-dihydroxybenzoic acid. researchgate.net

The gelation of agarose in water also induces a significant change in the fluorescence of DHBA, further highlighting its utility as a probe for studying changes in complex biological systems. researchgate.net

Linear dichroism (LD) is a spectroscopic technique that measures the differential absorption of linearly polarized light by an oriented sample. This method provides valuable information about the orientation of molecules within a sample, such as in a crystal. The absorption of light is maximized when the electric field vector of the light is parallel to the transition dipole moment of the molecule.

While specific studies on the linear dichroism of this compound in mixed crystals are not extensively detailed in available literature, the principles of the technique can be applied to understand its potential for structural characterization. For aromatic carboxylic acids like 2,5-dihydroxybenzoic acid, LD measurements on single crystals or molecules oriented in a stretched polymer film would allow for the determination of the polarization of its electronic transitions.

In a hypothetical LD experiment, a mixed crystal containing this compound would be oriented with respect to a beam of linearly polarized light. By measuring the absorbance parallel and perpendicular to the crystal's orientation axis, the linear dichroism spectrum is obtained. This spectrum reveals whether the electronic transition dipole moments for specific absorption bands are aligned more along or perpendicular to the orientation axis. This information is critical for assigning the symmetry of excited states and understanding the molecule's electronic structure.

Computational and Theoretical Investigations on Potassium 2,5 Dihydroxybenzoate Systems

Quantum Chemical Approaches

Quantum chemical methods are used to solve the fundamental equations of quantum mechanics for a given molecular system, providing detailed information about electron distribution, molecular orbitals, and energy.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. It is used to determine optimized geometries, reaction energies, and various molecular properties.

Studies on complexes of potassium ions with various dihydroxybenzoic acid isomers, including 2,5-dihydroxybenzoic acid, have utilized DFT calculations. nih.gov Geometries are typically optimized using the B3LYP functional with a 6-31G* basis set. nih.gov Subsequent single-point energy calculations, employing a larger basis set such as 6-311+G(2d,2p), are used to determine more accurate theoretical bond dissociation energies (BDEs). nih.gov DFT computations have also been applied to perform quantum chemical reactivity analysis on 2,5-dihydroxybenzoic acid, providing insights into its molecular properties. nih.gov Furthermore, gas-phase potassium binding free energies for 2,5-dihydroxybenzoic acid have been determined using DFT at the 6-31+G* level. researchgate.net

In studies of K+(2,5-dihydroxybenzoic acid) complexes, four potential binding modes for the potassium ion are typically considered. For most dihydroxybenzoic acids lacking a hydroxyl group at the 2-position, the most stable interaction involves the potassium ion binding to the carbonyl oxygen. However, for 2-hydroxy-substituted systems like 2,5-dihydroxybenzoic acid, a chelation interaction where the potassium ion binds to both oxygen atoms of the carboxylic acid group to form a stable four-membered ring is often the most favorable binding mode. nih.gov This chelation is further stabilized by an intramolecular hydrogen bond between the carboxylic acid's hydrogen and the 2-hydroxy group's oxygen. nih.gov

Ab initio (from first principles) molecular orbital methods solve the Schrödinger equation without using empirical parameters derived from experimental data. These methods, such as the Hartree-Fock (HF) and post-Hartree-Fock methods, provide a rigorous theoretical framework for studying molecular systems.

Computational studies on clusters of 2,5-dihydroxybenzoic acid (DHB) with proline have provided insights into the mechanisms of ionization energy reduction. nih.gov Such studies help to understand drug-receptor interactions by analyzing the electrostatic molecular potential of compounds. nih.gov For example, in beta-adrenergic drugs, the analysis of spatial correspondence between zones of negative potential can explain the molecule's affinity for a receptor, while the proton-donor capability of a phenolic hydroxyl group might be linked to its intrinsic activity. nih.gov In the context of 2,5-dihydroxybenzoate (B8804636), ab initio calculations can elucidate how its aromatic moiety and hydroxyl groups contribute to its binding affinity and reactivity in various chemical and biological systems. nih.gov

Molecular Dynamics (MD) Simulations and Conformational Studies

Molecular dynamics (MD) simulations compute the trajectory of atoms and molecules over time, providing a detailed view of conformational changes and intermolecular interactions. These simulations are crucial for understanding the behavior of molecules in solution or complex environments.

MD simulations have been used to investigate the molecular association of dihydroxybenzoic acid isomers in solution. researchgate.net Such studies help to understand how different isomers associate and how these associations might influence processes like crystal formation. researchgate.net The simulations often reveal that intramolecular bonds, such as the one between a carboxyl and a hydroxyl group, significantly impact the molecule's behavior in solution. researchgate.net

The methodology for MD simulations involves several key components. A force field, such as AMBER, CHARMM, or OPLS-AA, is chosen to describe the interatomic forces. nih.gove3s-conferences.org The system is typically solvated in a water model like TIP3P. nih.gov The simulation often begins with an energy minimization step, followed by equilibration in different statistical ensembles, such as the canonical (NVT) and isothermal-isobaric (NPT) ensembles, to bring the system to the desired temperature and pressure before the final production run. nih.gov For potassium-containing systems, the choice of force field is critical, as it can significantly affect the simulation's outcome, particularly concerning ion-lipid or ion-protein interactions. nih.gov

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. nih.govmdpi.com

An in silico study investigated the potential of 2,5-dihydroxybenzoic acid (also known as gentisic acid) as an antiviral agent by docking it against the main protease of the SARS-CoV-2 virus. nih.gov The study predicted its binding affinity and interactions with amino acid residues in the active site of the enzyme. nih.gov Compared to other benzoic acid derivatives, 2,5-dihydroxybenzoic acid exhibited a notable docking score, suggesting a favorable binding interaction. nih.gov Although its score was lower than that of octyl gallate, its higher dipole moment suggested greater polarity and reactivity. nih.gov

Table 1: Molecular Docking Results for 2,5-Dihydroxybenzoic Acid Against SARS-CoV-2 Main Protease. nih.gov
CompoundTarget ProteinDocking ScoreDipole Moment (Debye)
2,5-Dihydroxybenzoic AcidSARS-CoV-2 Main Protease-33.844.62
Octyl GallateSARS-CoV-2 Main Protease-60.221.31

Force-Field Calculations and Energy Minimization

Force fields are a collection of equations and associated parameters designed to approximate the potential energy of a system of atoms. They are the cornerstone of molecular mechanics and molecular dynamics simulations. Energy minimization is a computational process used to find a stable, low-energy conformation of a molecule or molecular complex.

The choice of force field is critical for the accuracy of simulations involving ions like potassium. Commonly used force fields include CHARMM (e.g., CHARMM36) and AMBER (e.g., AMBER-ff14sb). nih.gov Studies comparing these force fields in simulations of potassium channels have shown that different force fields can lead to significantly different results regarding the conformational stability of the protein. nih.gov For instance, simulations using the AMBER force field showed greater stability and less deviation from the experimental structure compared to those using CHARMM. nih.gov The OPLS-AA force field is another option used for simulating potassium fluoride (B91410) solutions, where ions are modeled as charged Lennard-Jones particles. e3s-conferences.org

Energy minimization is an intrinsic part of most computational studies, including DFT calculations and preparation for MD simulations. nih.govnih.gov In DFT, geometries are optimized to find the minimum energy structure, which is then used for calculating other properties. nih.gov In MD, the system is minimized before simulation to remove any steric clashes or unfavorable contacts in the initial configuration. nih.gov

Theoretical Determination of Ionization and Binding Energies

Theoretical methods are essential for determining fundamental energetic properties like ionization energy (the energy required to remove an electron) and binding energy (the strength of the interaction between two or more molecules).

Computational studies on clusters of 2,5-dihydroxybenzoic acid (DHB) with the amino acid proline have shown that the ionization energy (IE) of the clusters is substantially reduced compared to that of free DHB. nih.gov This reduction, which can exceed 1 eV, is attributed to specific hydrogen-bonding interactions within the cluster that lead to an inductive delocalization of electron density from proline to DHB in the ground state. researchgate.netnih.gov The vertical ionization potential for 2,5-DHB has been calculated to be 8.14 eV. researchgate.net

The binding energy of potassium ions to 2,5-dihydroxybenzoic acid has also been investigated. nih.gov These studies determine the potassium cation affinity by measuring bond dissociation energies (BDEs). Both experimental techniques, such as threshold collision-induced dissociation, and theoretical methods like DFT are used. nih.gov The calculations help identify the most favorable binding modes, which for K+(2,5-dihydroxybenzoic acid) involves chelation of the potassium ion by the carboxylic acid group. nih.gov

Table 2: Theoretical Energetic Properties of 2,5-Dihydroxybenzoic Acid (DHB).
PropertySystemValueReference
Vertical Ionization Potential2,5-DHB8.14 eV researchgate.net
Ionization Energy Reduction(proline)₂-DHB Cluster> 1 eV nih.gov

Coordination Chemistry and Supramolecular Assemblies of Dihydroxybenzoate Ligands

Formation and Characterization of Metal Complexes with 2,5-Dihydroxybenzoate (B8804636)

Metal complexes incorporating the 2,5-dihydroxybenzoate ligand are typically synthesized through the reaction of a metal salt with 2,5-dihydroxybenzoic acid or its corresponding salt in a suitable solvent. The resulting complexes can be characterized by a variety of analytical techniques to determine their composition, structure, and properties.

Common characterization techniques include:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the complex and to probe the coordination environment of the ligand. Shifts in the characteristic vibrational frequencies of the carboxylate and hydroxyl groups upon coordination to a metal ion can provide evidence of complex formation.

UV-Visible (UV-Vis) Spectroscopy: Electronic transitions within the metal ion or the ligand can be observed using UV-Vis spectroscopy. The resulting spectra can offer insights into the electronic structure of the complex and may indicate the formation of new species in solution.

Elemental Analysis: This method determines the percentage composition of carbon, hydrogen, and other elements in the complex, which helps to confirm the empirical formula.

Molar Conductivity Measurements: These measurements are used to determine whether a complex is an electrolyte or a non-electrolyte in a given solvent, providing information about its ionic nature. sbmu.ac.ir

For instance, the reaction of zinc(II) salts with 3,5-dihydroxybenzoic acid has been shown to yield coordination polymers, with the solvent playing a crucial role in the final structure. researchgate.net Similarly, transition metal complexes with Schiff bases derived from dihydroxy benzaldehyde (B42025) have been synthesized and characterized, demonstrating the versatility of dihydroxybenzoate derivatives in forming stable metal complexes. sbmu.ac.ir

Table 1: Examples of Characterized Metal Complexes with Dihydroxybenzoate Ligands

Metal IonLigandCharacterization TechniquesResulting Geometry/StructureReference
Zn(II)3,5-dihydroxybenzoic acidX-ray DiffractionMonomeric and polymeric structures researchgate.net
Cu(II), Ni(II), Zn(II)Schiff base from 2,4-dihydroxy benzaldehydeElemental Analysis, IR, UV-Vis, Molar ConductanceSquare-planar and tetrahedral geometries sbmu.ac.ir
Co(III)Pyrrolopyrrolizine derivativeX-ray Diffraction, NMR SpectroscopyOctahedral nih.gov
Mn(II), Fe(II), Co(II), Ni(II), Zn(II), Cd(II)2,5-dihydroxybenzoquinoneSingle-Crystal X-ray DiffractionInterpenetrating coordination networks figshare.com

Coordination Modes of the 2,5-Dihydroxybenzoate Ligand

The 2,5-dihydroxybenzoate ligand can coordinate to metal ions in several ways, utilizing its carboxylate and hydroxyl functional groups. The specific coordination mode depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands. The carboxylate group can act as a monodentate, bidentate chelating, or bidentate bridging ligand. The hydroxyl groups can also participate in coordination, leading to a variety of structural possibilities.

The coordination of metal ions to organic linkers in supramolecular compounds is a fundamental aspect of their self-assembly. encyclopedia.pub The strength of the coordinate bond, which lies between weak non-covalent interactions and strong covalent bonds, imparts both stability and dynamic character to the resulting architectures. encyclopedia.pub

Supramolecular Architectures in Metal-Dihydroxybenzoate Compounds

The ability of the 2,5-dihydroxybenzoate ligand to bridge metal centers often leads to the formation of extended structures, known as coordination polymers or metal-organic frameworks (MOFs). nih.gov These structures are built up from repeating metal-ligand units and can exhibit one-, two-, or three-dimensional architectures. researchgate.net

The self-assembly process, driven by these various interactions, can lead to the formation of well-defined and often highly symmetric structures. nih.gov However, strategies also exist to create less symmetric metal-organic cages. nih.gov The resulting supramolecular architectures can exhibit a range of interesting properties, including porosity, luminescence, and catalytic activity. For instance, zinc(II) complexes with 3,5-dihydroxybenzoic acid have been shown to exhibit fluorescence properties that are dependent on the solvent. researchgate.net

Role of Alkali Metal Ions in Coordination Complex Formation

Alkali metal ions can play a significant role in the formation of coordination complexes, even though they are often considered to be "redox-innocent". osti.gov Their presence can influence the structure and reactivity of the resulting complexes in several ways. osti.gov

One key role of alkali metal ions is to act as charge-balancing cations in the formation of anionic metal-organic frameworks. osti.gov Beyond this simple electrostatic role, alkali metal ions can actively direct the formation of specific structural building units (SBUs) and coordination networks. osti.gov The size and ionic potential of the alkali metal cation can influence its interaction with the ligands, leading to different ionic domains and ultimately different framework topologies. osti.gov For example, switching from sodium to potassium ions under the same reaction conditions has been shown to transform the SBU from a tetrameric to a mixed dimeric-monomeric unit. osti.gov

Alkali cations can also directly interact with ligands, polarizing bonds and altering their reactivity. osti.gov For instance, the coordination of an alkali metal ion to an imido ligand in an iron complex was found to polarize the Fe=N bond, increasing the basicity of the imido nitrogen. osti.gov These interactions are often facilitated by coordinating solvents like THF or Et₂O, which help to solubilize the alkali cations. nih.gov The use of chelating agents such as crown ethers can also be employed to sequester alkali cations and study their influence on complex formation and reactivity. nih.gov

Mechanistic Studies of Reactions Involving 2,5 Dihydroxybenzoic Acid Derivatives

Enzymatic Reaction Mechanisms

Enzymes, particularly laccases, play a significant role in mediating reactions of 2,5-dihydroxybenzoic acid derivatives. These biocatalysts offer high specificity and efficiency under mild conditions.

Laccases (EC 1.10.3.2) are multi-copper oxidases that catalyze the one-electron oxidation of a wide range of phenolic and other aromatic compounds, leading to the formation of free radicals. nih.gov This process utilizes molecular oxygen as the electron acceptor, which is reduced to water. nih.gov The catalytic cycle involves four copper atoms within the enzyme's active site. nih.gov

In the case of 2,5-dihydroxybenzoic acid derivatives, laccase facilitates oxidative coupling reactions. The mechanism begins with the oxidation of the hydroquinone (B1673460) moiety of the 2,5-dihydroxybenzoic acid derivative to a semiquinone radical. researchgate.net This radical can then undergo further reactions, such as coupling with other molecules. For instance, laccase from Trametes spec. has been shown to mediate the oxidative coupling of 2,5-dihydroxybenzoic acid derivatives with various aminopenicillanic and aminocephalosporanic acids. researchgate.net This results in the formation of new heterodimeric antibiotic structures through nuclear amination of the p-hydroquinones. researchgate.net

The general mechanism for laccase-catalyzed oxidative coupling can be summarized as follows:

The substrate binds to the active site of the laccase.

A one-electron transfer occurs from the substrate to the Type 1 copper center of the laccase, generating a substrate radical. nih.gov

The electron is then transferred internally to the trinuclear copper cluster (Type 2 and Type 3 copper centers). nih.gov

This process is repeated for a total of four substrate molecules, with the electrons ultimately being used to reduce one molecule of oxygen to two molecules of water. nih.gov

The generated radicals can then couple to form dimers or higher oligomers, or react with other nucleophiles present in the reaction medium. mdpi.com

Laccase-catalyzed reactions have been utilized to synthesize novel conjugates, such as a 2,5-dihydroxybenzoic acid-gelatin conjugate, which has shown potential in biomedical applications. nih.gov The efficiency of these reactions can be influenced by factors such as the redox potential of the laccase and the substrate. nih.gov

While decarboxylation of 2,5-dihydroxybenzoic acid has been a subject of investigation, particularly in the context of its use as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, studies have shown that this process is not as prevalent as once thought. Theoretical calculations and experimental evidence from mass spectrometry indicate that the decarboxylation of both neutral 2,5-dihydroxybenzoic acid and its cation is a slow process and unlikely to be a significant event during MALDI analysis. nih.gov This suggests that the high ion-generation efficiency of 2,5-dihydroxybenzoic acid as a matrix is not primarily due to its decarboxylation to hydroquinone or p-benzoquinone. nih.gov

In the context of enzymatic reactions, decarboxylases are known to catalyze the removal of a carboxyl group from aromatic compounds. While specific studies on the enzymatic decarboxylation of 2,5-dihydroxybenzoic acid are not extensively detailed in the provided results, the general mechanism for benzoic acid decarboxylases involves the reversible cleavage of a carbon-carbon bond. nih.gov

Non-Enzymatic Reaction Pathways

Beyond enzymatic catalysis, 2,5-dihydroxybenzoic acid can participate in various non-enzymatic reactions. These pathways are often governed by the chemical properties of the functional groups present in the molecule, namely the hydroxyl and carboxylic acid groups.

One notable non-enzymatic reaction is its use as a starting material in organic synthesis. For example, it serves as a key precursor in the total synthesis of complex natural products like landomycin A, an angucycline antibiotic. sigmaaldrich.com In this context, the reactivity of the aromatic ring and its substituents is exploited to build more complex molecular architectures through a series of controlled chemical transformations.

Additionally, 2,5-dihydroxybenzoic acid can act as a ligand in coordination chemistry. It can form complexes with metal ions, such as molybdenum, by coordinating through its hydroxyl and carboxylate groups. sigmaaldrich.com The formation of these metal complexes involves the deprotonation of the acidic protons and the subsequent binding of the resulting anionic species to the metal center.

Mechanistic Insights from Isomer Studies (e.g., 2,6-Dihydroxybenzoate)

Studying the reactivity of isomers of 2,5-dihydroxybenzoic acid, such as 2,6-dihydroxybenzoic acid (also known as γ-resorcylic acid), provides valuable comparative insights into reaction mechanisms. wikipedia.org

The enzymatic carboxylation and decarboxylation of 2,6-dihydroxybenzoic acid have been investigated. For instance, a 2,6-dihydroxybenzoic acid decarboxylase (2,6-DHBD) has been shown to catalyze the reversible carboxylation of resorcinol (B1680541) to form 2,6-dihydroxybenzoic acid. mdpi.com This reaction is thermodynamically challenging, but can be driven forward by strategies such as in situ product removal. mdpi.com The study of this enzyme provides a model for understanding the mechanistic details of electrophilic substitution on a highly activated aromatic ring.

In contrast to 2,5-dihydroxybenzoic acid, the positioning of the hydroxyl groups in 2,6-dihydroxybenzoic acid influences its chemical behavior. For example, the fate of 2,6-dihydroxybenzoic acid in microbial cultures has been studied, revealing its potential for biodegradation under aerobic conditions. nih.gov While initially showing an inhibitory effect on microbial activity, acclimated cultures can utilize it as a carbon source. nih.gov This highlights how the isomeric structure can affect biological interactions and degradation pathways.

Research Applications and Contributions to Scientific Fields

Analytical Methodological Advancements

In the realm of analytical chemistry, potassium 2,5-dihydroxybenzoate (B8804636) is recognized for its role in enhancing mass spectrometry techniques.

Potassium 2,5-dihydroxybenzoate is closely related to 2,5-dihydroxybenzoic acid (DHB), a widely used matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry (MS). sigmaaldrich.comnih.gov The matrix is a crucial component in MALDI-MS, as it co-crystallizes with the analyte and absorbs the laser energy, facilitating the soft ionization and transfer of analyte molecules into the gas phase. spectroscopyeurope.com The performance of a MALDI matrix is critical for obtaining reproducible and high-quality mass spectra, particularly for the analysis of biomolecules like lipids, peptides, and nucleic acids. nih.govresearchgate.net

The optimization of matrix performance is an area of active research. Studies have shown that the use of salts of the matrix, such as this compound, can offer advantages over the free acid form. Neutral DHB salts can prevent the initial fragmentation of analytes by suppressing their protonation. nih.gov This is particularly beneficial in lipid analysis, where many lipid classes are prone to fragmentation when analyzed with acidic matrices. nih.gov The use of matrix salts leads to simplified lipid spectra with reduced adduct formation, allowing for easier interpretation. nih.gov Furthermore, the high cationization efficiency of DHB matrix salts can enhance the detection of certain lipid classes that are otherwise difficult to analyze using standard acidic DHB. nih.gov

Research has also focused on optimizing the matrix application method to improve analytical reproducibility and spatial resolution in MALDI imaging. acs.org Automated pneumatic sprayers with heated sample holders have been used to optimize the deposition of DHB, leading to more uniform crystal layers and better analyte extraction. nih.govacs.org The formation of a uniform DHB layer is beneficial for the analysis of lipids, as it increases the reproducibility of the analysis. researchgate.net While DHB is known to form large crystals, which can limit spatial resolution, optimized application techniques can minimize crystal size. nih.govacs.org The use of additives and co-matrices, such as 2-hydroxy-5-methoxybenzoic acid to create "super-DHB," can also improve the signal-to-noise ratio and tolerance to contaminants. researchgate.net

Table 1: Comparison of MALDI Matrices for Analyte Classes

Analyte Functional Class(es) Analyte Chemical Class(es) Suitable Matrix/Matrices
Polymers Glycans, Lipids, Organic Molecules, Peptides, Proteins 2,5-Dihydroxybenzoic acid (DHB) sigmaaldrich.com
Peptides, Proteins - Sinapinic acid (SA), α-Cyano-4-hydroxycinnamic acid (CHCA) researchgate.net
Oligonucleotides Nucleic Acids 3-Hydroxypicolinic acid (3-HPA), Anthranilic acid/Nicotinic acid mixture spectroscopyeurope.com

Role in Biochemical and Metabolic Pathway Research

The structural similarity of this compound to key biological molecules has made it relevant in the study of metabolic processes.

Gentisate (2,5-dihydroxybenzoate) is a key intermediate in the aerobic microbial degradation of a wide range of aromatic compounds. nih.gov These compounds include naturally occurring substances like 3-hydroxybenzoate and salicylate, as well as environmental pollutants such as naphthalene (B1677914) and xylenols. nih.govnih.govresearchgate.net Microorganisms have evolved specific catabolic pathways to break down these aromatic rings, and the gentisate pathway is one of the central routes. nih.govresearchgate.net

The degradation process typically begins with the conversion of various aromatic precursors into gentisate. nih.gov For instance, in Burkholderia xenovorans LB400, 3-hydroxybenzoate is converted to gentisate by the enzyme 3-HBA 6-hydroxylase. nih.gov Once formed, gentisate is cleaved by the enzyme gentisate 1,2-dioxygenase, which opens the aromatic ring to form maleylpyruvate. nih.govnih.gov This is then further metabolized, often through conversion to fumarylpyruvate and subsequently to fumarate (B1241708) and pyruvate, which can then enter the central metabolic pathways of the cell, such as the Krebs cycle. nih.govresearchgate.net

The genes encoding the enzymes of the gentisate pathway are often clustered together in the microbial genome. nih.gov For example, in B. xenovorans LB400, the mhbRTDHI gene cluster encodes the core functions of the gentisate pathway. nih.gov The study of these pathways is important for understanding the metabolic diversity of microorganisms and their role in bioremediation of contaminated environments. researchgate.netfrontiersin.org

Table 2: Examples of Microbial Degradation Pathways Involving Gentisate

Organism Substrate Degraded Key Intermediate Relevant Enzyme(s)
Burkholderia xenovorans LB400 3-Hydroxybenzoate Gentisate 3-HBA 6-hydroxylase, Gentisate 1,2-dioxygenase nih.gov
Sphingomonas sp. strain RW5 Aromatic compounds Gentisate Gentisate 1,2-dioxygenase nih.gov
Pseudomonas alcaligenes 2,5-Xylenol Gentisate - researchgate.net
Rhodococcus sp. strain B4 Naphthalene Gentisate - nih.gov

Catalysis Research

The catalytic properties of potassium salts and related compounds are an area of significant interest in chemistry.

While specific research on the catalytic activity of this compound is not extensively documented, the broader class of potassium compounds, including potassium carboxylates and other salts, are known to be effective catalysts in a variety of organic reactions. alfachemic.comrsc.org Potassium compounds can act as promoters in catalysis, enhancing the performance of the primary catalyst by modifying its electronic or structural properties. catalysis.blog They can also participate directly in acid-base catalysis. catalysis.blog

In heterogeneous catalysis, alumina-supported potassium compounds have been investigated for the transesterification of vegetable oils to produce biodiesel. researchgate.net Various potassium salts, such as KF, K2CO3, and KOH, supported on alumina (B75360) have shown catalytic activity, with KF/Al2O3 demonstrating high efficacy. researchgate.net Potassium also plays a role in solid-state heterogeneous catalysis, for example, in promoting the dehydrogenation of hydrogen storage materials. nih.gov

Table 3: Catalytic Applications of Related Potassium Compounds

Catalyst System Reaction Type Application
Alumina-supported potassium compounds (e.g., KF/Al2O3) Heterogeneous Catalysis (Transesterification) Biodiesel production researchgate.net
Potassium-modified Mg(NH2)2/2LiH Heterogeneous Catalysis (Dehydrogenation) Hydrogen storage nih.gov
Potassium tert-butoxide (KOtBu) Homogeneous Catalysis (C-alkylation) Synthesis of pharmaceutically-relevant cores rsc.org
Potassium hydroxide (B78521) (KOH) Homogeneous Catalysis (Esterification) Synthesis of acetylsalicylic acid (aspirin) alfachemic.com
Potassium persulfate with a phase transfer catalyst Homogeneous Catalysis (Peroxidation) Conversion of carboxylic acids to peracids tandfonline.com

Contributions to Material Science Research

While the primary applications of this compound are in other fields, related compounds have shown potential in material science. For instance, a related compound, potassium 2,5-dihydroxybenzenesulfonate, is used in the synthesis of sulfonated polyarylene ether nitrile copolymers, which are valued for their thermal stability and are used in proton exchange membranes. smolecule.comchemscene.com Another related organic salt, 2,5-dihydroxy-1,4-benzoquinone (B104904) potassium salt, has been investigated as a potential anode material for potassium-ion batteries, demonstrating high initial coulombic efficiency. rsc.org The structural and chemical properties of dihydroxybenzoate derivatives, including their ability to form polymorphs and co-crystals, are also of interest in crystal engineering and the development of new materials. researchgate.net

Studies on Derived Functional Materials (e.g., Sulfonated Polyarylene Ether Nitriles)

The incorporation of both sulfonic acid (-SO₃H) and carboxylic acid (-COOH) functionalities into the backbone of polyarylene ether nitriles (PENs) has been a significant area of research. This dual functionalization allows for the fine-tuning of the material's properties, creating advanced polymers with tailored characteristics for specific applications, particularly in the realm of dielectric materials. While direct studies detailing the use of this compound in the synthesis of sulfonated polyarylene ether nitriles are not prevalent in the reviewed literature, the principles of their synthesis can be understood through analogous polymer systems.

The synthesis of such copolymers typically proceeds via a nucleophilic aromatic substitution polycondensation reaction. In this process, a dihalogenated monomer, such as 2,6-difluorobenzonitrile (B137791), is reacted with a combination of bisphenol monomers. To introduce both sulfonic and carboxylic acid groups, a mixture of a sulfonated bisphenol and a carboxyl-containing bisphenol is used. The potassium salts of these hydroxyl-containing monomers, for instance, potassium hydroquinonesulfonate, are often employed to enhance their nucleophilicity, facilitating the ether linkage formation. nih.gov Theoretically, this compound could serve as the carboxylic acid-donating monomer in a similar capacity, where the potassium salt of the phenolic hydroxyl groups would react with the activated dihalide.

A notable study in this field involved the synthesis of a series of poly(arylene ether nitrile)s with both sulfonic and carboxylic groups (SCPEN) through the copolymerization of phenolphthalein (B1677637) (providing the carboxylic acid group), potassium hydroquinonesulfonate, and 2,6-difluorobenzonitrile in varying molar ratios. nih.govdocumentsdelivered.com This research provides valuable insights into how the ratio of sulfonic to carboxylic acid groups influences the final properties of the polymer.

Detailed Research Findings

The introduction of both sulfonic and carboxylic acid groups creates a synergistic effect on the polymer's properties. The sulfonic acid groups are primarily responsible for increasing the dielectric constant, while the carboxylic acid groups tend to enhance the thermal and mechanical stability of the material. nih.govdocumentsdelivered.com

Table 1: Thermal Properties of SCPEN Copolymers with Varying Functional Group Ratios

Copolymer DesignationMolar Ratio of Sulfonic to Carboxylic MonomerT₅% (°C)Char Yield at 800°C (%)
SCPEN-9090:1031555.7
SCPEN-7070:3032858.1
SCPEN-5050:5033660.9
SCPEN-3030:7034563.5
Data sourced from a study on poly(arylene ether nitrile)s with sulfonic and carboxylic groups. mdpi.com

Dielectric Properties: The dielectric properties of the SCPEN films are highly dependent on the relative content of the polar sulfonic and carboxylic acid groups. An increase in the proportion of sulfonic acid groups leads to a higher dielectric constant. For instance, at 100 Hz, the dielectric constant was found to increase as the sulfonic acid content increased. mdpi.com However, this also corresponded to a higher dielectric loss. The ability to tune the dielectric constant by adjusting the monomer ratio makes these materials promising for applications in electronic storage. nih.gov

Table 2: Dielectric Properties of SCPEN Copolymers at 100 Hz

Copolymer DesignationMolar Ratio of Sulfonic to Carboxylic MonomerDielectric ConstantDielectric Loss
SCPEN-9090:106.230.050
SCPEN-7070:305.510.038
SCPEN-5050:504.780.027
SCPEN-3030:704.030.019
Data sourced from a study on the dielectric films from poly(arylene ether nitrile)s with sulfonic and carboxylic groups. mdpi.com

These studies demonstrate that the strategic incorporation of monomers carrying sulfonic and carboxylic acid functionalities into polyarylene ether nitriles allows for the creation of high-performance functional materials. The resulting polymers exhibit a desirable balance of thermal stability and tunable dielectric properties, making them suitable for advanced electronic applications. The use of potassium salts of the hydroxy-containing monomers is a key enabler of the synthesis, and by extension, this compound represents a viable, though not yet explicitly documented, candidate for introducing carboxylic acid groups in these systems.

Q & A

Q. What are the established synthesis protocols for potassium 2,5-dihydroxybenzoate, and how can purity be optimized during preparation?

this compound can be synthesized via esterification or salt formation. A common approach involves reacting 2,5-dihydroxybenzoic acid with a potassium base (e.g., KOH or KHCO₃) in a polar solvent like ethanol or water under reflux. For example, analogous ester syntheses (e.g., benzyl or ethyl derivatives) use controlled stoichiometry and purification via recrystallization or column chromatography . To optimize purity, monitor reaction pH to avoid side products, and employ techniques like HPLC (as described for impurity profiling in docusate salts) to validate purity thresholds .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key methods include:

  • FT-IR : Identify O–H (3000–3500 cm⁻¹) and carboxylate (∼1600 cm⁻¹) stretches to confirm deprotonation and salt formation.
  • NMR : Use ¹H and ¹³C NMR to verify aromatic proton environments and the absence of ester/acid protons.
  • HPLC : Quantify residual impurities (e.g., unreacted acid) using reverse-phase columns and UV detection, similar to protocols for bis(2-ethylhexyl)maleate analysis .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and hydration states, as demonstrated for metal gentisates .

Advanced Research Questions

Q. How does potassium coordination influence the antioxidant activity of 2,5-dihydroxybenzoate compared to other metal ions (e.g., Na⁺, Cu²⁺)?

Metal ions alter electron distribution and hydrogen-bonding networks in dihydroxybenzoates. Computational studies (e.g., B3LYP/6-311++G** level) suggest that potassium’s low charge density may weaken intramolecular hydrogen bonds compared to divalent ions like Cu²⁺, potentially reducing radical scavenging efficiency. Experimental validation could involve:

  • EPR Spectroscopy : Measure hydroxyl radical (•OH) quenching rates using probes like salicylate .
  • Cellular Assays : Compare cytotoxicity and antioxidant effects in cell lines (e.g., MCF-7) across metal variants .

Q. What experimental strategies resolve discrepancies in reported solubility and stability data for this compound?

Contradictions often arise from varying hydration states or impurities. To address this:

  • Controlled Crystallization : Synthesize polymorphs under different solvents/temperatures and characterize via XRD.
  • Accelerated Stability Testing : Expose samples to humidity/heat and monitor degradation using LC-MS.
  • Cross-Validate Methods : Compare solubility data from shake-flask assays versus computational predictions (e.g., log P values for related dihydroxybenzoates) .

Q. How can the coordination chemistry of this compound be leveraged in designing functional materials?

The compound’s aromatic system and carboxylate groups enable supramolecular assembly. For example:

  • Hydrogel Formation : Test its ability to crosslink polymers via metal-ligand interactions, inspired by studies on block copolymer microphase separation using hydrogen-bond donors .
  • Catalytic Applications : Explore its role in metal-organic frameworks (MOFs) for oxidation reactions, analogous to spray-dried (2,4-DHB)ₙM micro-nano spheres .

Q. What mechanistic insights explain the pH-dependent reactivity of this compound in biological systems?

The dihydroxy and carboxylate groups undergo pH-dependent protonation, affecting redox behavior. Methodological approaches include:

  • Potentiometric Titration : Determine pKa values and speciation diagrams.
  • Kinetic Profiling : Measure reaction rates with reactive oxygen species (ROS) at physiological pH (7.4) versus acidic conditions (e.g., lysosomal pH 4.5) .

Methodological Considerations

  • Data Interpretation : When comparing studies, account for differences in salt hydration, crystallinity, and analytical conditions (e.g., mobile phase in HPLC) .
  • Computational Modeling : Use Gaussian or similar software to simulate electronic structures and predict reactivity trends, building on gentisate metal-complex studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.